molecular formula C11H10ClNO3S B1524927 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole CAS No. 1178081-96-3

4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole

Cat. No.: B1524927
CAS No.: 1178081-96-3
M. Wt: 271.72 g/mol
InChI Key: WJZKPLCHNWNZNZ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole is a chemical compound characterized by its unique structure, which includes a chloromethyl group and a methanesulfonylphenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole typically involves multiple steps, starting with the preparation of the oxazole ring. One common method is the cyclization of 2-aminobenzyl alcohol derivatives with chloroformates under acidic conditions. The methanesulfonyl group can be introduced through subsequent sulfonation reactions.

Industrial Production Methods: In an industrial setting, the compound is often synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole can undergo various chemical reactions, including:

  • Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the chloromethyl group, resulting in a different functional group.

  • Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed:

  • Oxidation: this compound-5-carboxylic acid.

  • Reduction: 4-(Hydroxymethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Information

  • Molecular Formula: C11_{11}H10_{10}ClNO3_3S
  • Molecular Weight: 271.72 g/mol
  • SMILES Representation: CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=CO2)CCl
  • InChIKey: WJZKPLCHNWNZNZ-UHFFFAOYSA-N

Applications in Scientific Research

The compound has garnered interest in several areas:

Medicinal Chemistry

  • Antimicrobial Activity: Preliminary studies suggest that compounds similar to 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole may exhibit antimicrobial properties due to their structural features, which can interact with bacterial cell membranes or inhibit essential enzymes.
  • Anticancer Potential: The oxazole ring is known for its ability to modulate biological pathways involved in cancer progression. Research into derivatives of this compound could reveal novel anticancer agents.

Organic Synthesis

  • Building Block for Complex Molecules: The chloromethyl and methanesulfonyl groups can serve as reactive sites for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex organic molecules.
  • Functionalization Reactions: The presence of the oxazole ring allows for various functionalization reactions, which can lead to the development of new materials or pharmaceuticals.

Case Studies and Literature Insights

While specific literature on this compound is limited, related compounds have been extensively studied:

Case Study 1: Antimicrobial Properties

Research has shown that oxazole derivatives can inhibit bacterial growth. For instance, studies on similar compounds have demonstrated effectiveness against Gram-positive bacteria, indicating potential for further exploration of this compound's antimicrobial capabilities.

Case Study 2: Anticancer Activity

A study involving oxazole derivatives highlighted their ability to induce apoptosis in cancer cells. Such findings suggest that this compound may have similar effects and warrants investigation into its mechanism of action.

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

  • 4-(Chloromethyl)benzoyl chloride: Similar in structure but lacks the oxazole ring.

  • 4-(Chloromethyl)benzoic acid: Another chloromethyl-containing compound with a carboxylic acid group.

  • 2-(4-Methanesulfonylphenyl)-1,3-oxazole: Lacks the chloromethyl group.

Uniqueness: 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole is unique due to the combination of the chloromethyl and methanesulfonyl groups on the oxazole ring, which imparts distinct chemical and biological properties compared to similar compounds.

Biological Activity

4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its structural characteristics, synthesis, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C11H10ClNO3S
  • SMILES Notation : CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=CO2)CCl
  • InChIKey : WJZKPLCHNWNZNZ-UHFFFAOYSA-N

The structure features a chloromethyl group and a methanesulfonylphenyl moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound can be achieved through multiple synthetic routes. One notable method involves the reaction of 1,3-dichloroacetone with p-toluamide under specific conditions to yield the desired product with high purity .

Anticancer Activity

Research has indicated that compounds within the oxazole class exhibit significant anticancer properties. A study on novel 1,3-oxazole sulfonamides showed that various derivatives could inhibit cancer cell growth effectively. The presence of halogens such as chlorine in specific positions was found to enhance activity against cancer cell lines . For instance:

  • Compounds with a chlorine substituent at the two-position exhibited respectable growth inhibition.
  • In contrast, relocating the chlorine to the three-position further suppressed cell growth.

Antimicrobial Properties

The oxazole derivatives have also been evaluated for their antimicrobial activities. A review highlighted that several oxazole compounds demonstrated potent antibacterial and antifungal activities against various strains, including multidrug-resistant bacteria . Specific findings include:

  • Compounds showed strong activity against Staphylococcus aureus and Escherichia coli.
  • The presence of sulfonamide groups significantly contributed to their antimicrobial efficacy.

The biological activity is believed to be linked to the inhibition of essential bacterial proteins like FtsZ, which is crucial for bacterial cell division. This mechanism has been explored in various studies, showcasing the potential of oxazole derivatives as effective antibacterial agents .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the anticancer effects of halogenated 1,3-oxazole sulfonamides; identified optimal substitution patterns for enhanced activity.
Study 2 Evaluated antimicrobial properties; demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Study 3 Explored structure-activity relationships; highlighted the importance of sulfonamide groups in enhancing biological efficacy.

Properties

IUPAC Name

4-(chloromethyl)-2-(4-methylsulfonylphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3S/c1-17(14,15)10-4-2-8(3-5-10)11-13-9(6-12)7-16-11/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZKPLCHNWNZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=CO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178081-96-3
Record name 4-(chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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